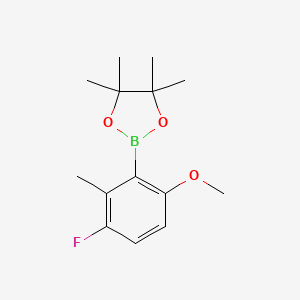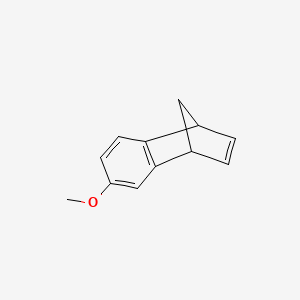![molecular formula C14H18F3N3O5S B14027452 tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14027452.png)
tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is notable for its trifluoromethylsulfonyl group, which imparts distinct chemical properties, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include tert-butyl chloroformate, trifluoromethanesulfonic anhydride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The spirocyclic structure also contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is unique due to its spirocyclic structure combined with the trifluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C14H18F3N3O5S |
|---|---|
Poids moléculaire |
397.37 g/mol |
Nom IUPAC |
tert-butyl 2-(trifluoromethylsulfonyloxy)spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H18F3N3O5S/c1-12(2,3)24-11(21)19-7-13(8-19)4-5-20-9(13)6-10(18-20)25-26(22,23)14(15,16)17/h6H,4-5,7-8H2,1-3H3 |
Clé InChI |
WEEUZJAJHQKXIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CCN3C2=CC(=N3)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
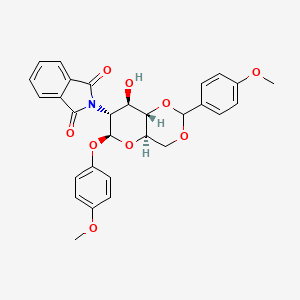

![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
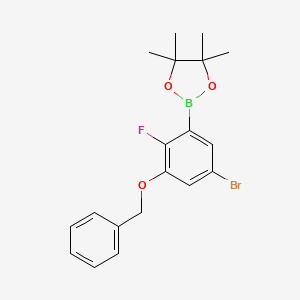
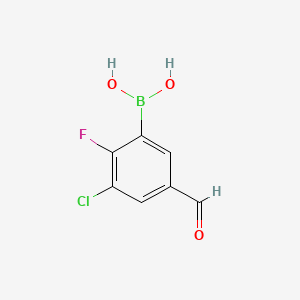

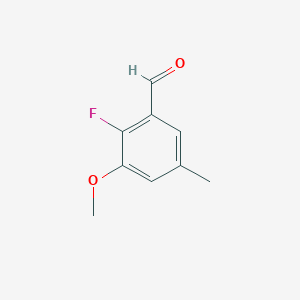
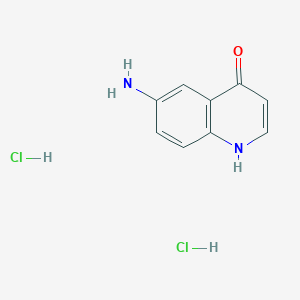

![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
